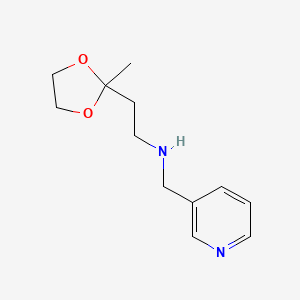
2-(2-methyl-1,3-dioxolan-2-yl)-N-(pyridin-3-ylmethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-1,3-dioxolan-2-yl)-N-(pyridin-3-ylmethyl)ethanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MDPyE or 2-Me-MDA and is a member of the amphetamine class of drugs.
Mechanism of Action
MDPyE acts as a monoamine releasing agent, primarily targeting dopamine, serotonin, and norepinephrine. It works by increasing the release of these neurotransmitters from their respective presynaptic neurons, leading to an increase in their concentrations in the synaptic cleft. This increase in neurotransmitter concentration leads to enhanced neurotransmission and subsequent physiological effects.
Biochemical and Physiological Effects:
MDPyE has been shown to have various biochemical and physiological effects, including increased locomotor activity, hyperthermia, and altered mood and cognition. The increased release of dopamine and serotonin leads to enhanced reward and mood effects, while the increased release of norepinephrine leads to increased arousal and alertness.
Advantages and Limitations for Lab Experiments
MDPyE has several advantages and limitations for lab experiments. One advantage is its potency, which allows for the use of smaller doses in experiments. However, its potential for abuse and the lack of long-term safety data are significant limitations. Additionally, the effects of MDPyE on different neurotransmitter systems can make it challenging to interpret results from experiments.
Future Directions
MDPyE has several potential future directions for scientific research. One area of interest is the development of MDPyE analogs with improved therapeutic efficacy and reduced abuse potential. Another area of interest is the use of MDPyE as a tool to study the role of monoamine neurotransmitters in the brain and their potential therapeutic applications. Finally, the potential applications of MDPyE in forensic science and its detection in biological samples warrant further investigation.
Conclusion:
In conclusion, MDPyE is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MDPyE and its analogs in various fields.
Synthesis Methods
The synthesis method of MDPyE involves the reaction of 2-methyl-1,3-dioxolane-2-carboxylic acid with pyridine-3-carboxaldehyde in the presence of ammonium acetate and acetic anhydride. This reaction leads to the formation of the intermediate, which is then reduced using sodium borohydride to yield the final product, MDPyE.
Scientific Research Applications
MDPyE has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and forensic science. In medicinal chemistry, MDPyE has been shown to have potential therapeutic effects on various neurological disorders, including depression, anxiety, and Parkinson's disease. In neuroscience, MDPyE has been used as a tool to study the role of monoamine neurotransmitters in the brain. In forensic science, MDPyE has been identified as a designer drug, and its detection in biological samples has been used as evidence in criminal investigations.
properties
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-(pyridin-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(15-7-8-16-12)4-6-14-10-11-3-2-5-13-9-11/h2-3,5,9,14H,4,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFTYGGXSWRYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCNCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide](/img/structure/B6631736.png)


![5-[[(2-Methylthiolan-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631755.png)
![5-[[(3-Methylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631764.png)

![6-N-[2-(oxolan-2-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631775.png)
![6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631781.png)
![5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid](/img/structure/B6631784.png)
![6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine](/img/structure/B6631789.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B6631802.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6631825.png)
